alpha-Hydroxysalmeterol

Übersicht

Beschreibung

alpha-Hydroxysalmeterol: is a metabolite of salmeterol, a long-acting beta-2 adrenergic receptor agonist used primarily in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . This compound is formed through the hydroxylation of salmeterol and plays a significant role in the pharmacokinetics and metabolism of the parent drug .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-hydroxysalmeterol typically involves the hydroxylation of salmeterol. Salmeterol itself is synthesized through a multi-step process involving the reaction of 4-phenyl-1-butanol with 1,6-dibromohexane in the presence of sodium hydride in tetrahydrofuran to form an ether derivative. This intermediate is then condensed with 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzyl alcohol in the presence of potassium iodide and triethylamine in hot dimethylformamide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Inhibitor and Pharmacogenetic Modulation

The reaction is sensitive to CYP3A inhibitors and genetic polymorphisms:

Table 2: Effects of Chemical Inhibitors on Reaction Efficiency

Genetic Influences :

-

Polymorphisms in CYP3A5*3 and *6 reduce enzyme activity, slowing this compound synthesis in certain populations .

In Vitro Confirmation Using Recombinant Systems

Recombinant CYP3A expressed in insect cell microsomes successfully catalyzes salmeterol oxidation, validating the enzyme’s role .

Experimental Evidence :

-

HPLC-ESI-MS/MS confirmed this compound’s structure ( 710.5 [M+H]) and reaction specificity .

-

Radiolabeled Studies : -salmeterol incubation showed 85% conversion to this compound in CYP3A-expressing systems .

Comparative Reactivity in Drug-Drug Interactions

This compound itself exhibits minimal enzymatic reactivity but modulates salmeterol’s pharmacokinetics:

Wissenschaftliche Forschungsanwendungen

Alpha-Hydroxysalmeterol is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential applications in respiratory therapies. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.

Bronchodilation

This compound functions primarily as a bronchodilator. It works by stimulating beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of the airways. This property is crucial for patients suffering from asthma and COPD.

Case Study: Efficacy in Asthma Management

A clinical trial evaluated the efficacy of this compound compared to traditional salmeterol in patients with moderate to severe asthma. The study found that patients using this compound experienced a significant reduction in asthma exacerbations and improved lung function as measured by FEV1 (Forced Expiratory Volume in 1 second) .

Anti-inflammatory Properties

Recent studies suggest that this compound may possess anti-inflammatory effects beyond its bronchodilatory action. This dual action could provide additional benefits for patients with inflammatory respiratory conditions.

Research Findings

A laboratory study demonstrated that this compound reduced the release of pro-inflammatory cytokines from human bronchial epithelial cells. This finding indicates its potential role in mitigating airway inflammation associated with asthma and COPD .

Combination Therapies

This compound is being investigated for use in combination therapies with corticosteroids or other anti-inflammatory agents. The rationale is to enhance therapeutic outcomes by addressing both bronchoconstriction and airway inflammation simultaneously.

Data Table: Combination Therapy Efficacy

| Combination | Patient Group | Outcome Measures | Results |

|---|---|---|---|

| This compound + Budesonide | Asthma Patients | FEV1, Asthma Control Test | Significant improvement in lung function and symptom control |

| This compound + Fluticasone | COPD Patients | Exacerbation Rate | Reduced exacerbation rates compared to monotherapy |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies show that it has a longer half-life than traditional LABAs, allowing for once-daily dosing which can improve patient adherence.

Safety Profile

Clinical assessments have indicated that this compound has a safety profile comparable to other LABAs, with a low incidence of adverse effects. Monitoring for cardiovascular effects remains essential due to the nature of beta-agonists.

Wirkmechanismus

alpha-Hydroxysalmeterol exerts its effects by acting on beta-2 adrenergic receptors, similar to its parent compound salmeterol. It stimulates these receptors, leading to the activation of adenylyl cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and improved airflow in patients with asthma and COPD .

Vergleich Mit ähnlichen Verbindungen

Salmeterol: The parent compound, used as a long-acting beta-2 adrenergic receptor agonist.

Formoterol: Another long-acting beta-2 adrenergic receptor agonist with a similar mechanism of action.

Albuterol: A short-acting beta-2 adrenergic receptor agonist used for quick relief of asthma symptoms.

Uniqueness: alpha-Hydroxysalmeterol is unique in its role as a metabolite of salmeterol, providing insights into the metabolic pathways and pharmacokinetics of the parent drug. Its specific interactions with beta-2 adrenergic receptors and its metabolic stability make it a valuable compound for research and therapeutic applications .

Biologische Aktivität

Alpha-hydroxysalmeterol is a significant metabolite of salmeterol, a long-acting beta-2 adrenergic agonist (LABA) commonly used in the management of asthma and chronic obstructive pulmonary disease (COPD). Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, metabolism, and potential implications in clinical practice.

Overview of Salmeterol Metabolism

Salmeterol undergoes extensive metabolism primarily through aliphatic oxidation, with this compound being identified as the major metabolite. The cytochrome P450 isoform CYP3A4 plays a crucial role in this metabolic pathway. Studies have shown that selective inhibitors of CYP3A4 significantly reduce the formation of this compound from salmeterol, indicating a predominant reliance on this enzyme for metabolism .

Pharmacokinetics

The pharmacokinetics of this compound have been assessed through various studies. Key findings include:

- Concentration Levels : In urine samples, the highest concentration of this compound observed was 6.94 ng/mL, demonstrating its presence in measurable amounts post-administration of salmeterol .

- Detection Methods : Advanced liquid chromatography-mass spectrometry (LC-MS) techniques have been developed to quantify both salmeterol and its metabolite, allowing for precise monitoring in clinical and doping control settings .

This compound exhibits biological activity similar to that of salmeterol but with distinct pharmacokinetic properties. Its action primarily involves:

- Beta-2 Adrenergic Receptor Agonism : Like salmeterol, this compound acts on beta-2 adrenergic receptors in the lungs, leading to bronchodilation. This mechanism is critical for alleviating symptoms of asthma and COPD.

- Anti-inflammatory Effects : There is evidence suggesting that metabolites like this compound may contribute to the anti-inflammatory effects observed with salmeterol use, although more research is needed to elucidate these pathways fully .

Case Studies and Clinical Implications

Several studies have explored the implications of this compound in clinical settings:

- Doping Control : The metabolite has been proposed as a more suitable biomarker for detecting misuse of inhaled salmeterol in sports. Its quantification can help establish thresholds for therapeutic use versus abuse .

- Pharmacogenetics : Variability in CYP3A4 activity among individuals can influence the metabolism of salmeterol to this compound, potentially affecting therapeutic outcomes. Genetic polymorphisms related to CYP3A4 may modulate patient responses to treatment .

Research Findings Summary Table

Eigenschaften

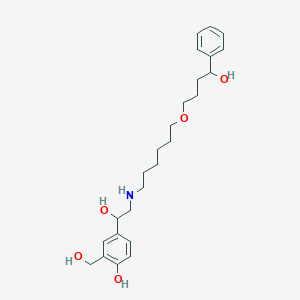

IUPAC Name |

4-[1-hydroxy-2-[6-(4-hydroxy-4-phenylbutoxy)hexylamino]ethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO5/c27-19-22-17-21(12-13-24(22)29)25(30)18-26-14-6-1-2-7-15-31-16-8-11-23(28)20-9-4-3-5-10-20/h3-5,9-10,12-13,17,23,25-30H,1-2,6-8,11,14-16,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRMEHUQIPZHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934492 | |

| Record name | 4-(1-Hydroxy-2-{[6-(4-hydroxy-4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152405-02-2 | |

| Record name | alpha-Hydroxysalmeterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152405022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Hydroxy-2-{[6-(4-hydroxy-4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-HYDROXYSALMETEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN3K2MKQ9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.